2-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde
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Overview
Description
2-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde is a chemical compound that features an imidazole ring substituted with an ethyl group and a benzaldehyde moiety Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(1-Ethyl-1H-imidazol-2-yl)benzoic acid.
Reduction: Formation of 2-(1-Ethyl-1H-imidazol-2-yl)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-imidazol-2-yl)benzaldehyde
- 2-(1-Propyl-1H-imidazol-2-yl)benzaldehyde
- 2-(1-Butyl-1H-imidazol-2-yl)benzaldehyde
Uniqueness
2-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde is unique due to the specific substitution pattern on the imidazole ring and the presence of the benzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(1-ethylimidazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-2-14-8-7-13-12(14)11-6-4-3-5-10(11)9-15/h3-9H,2H2,1H3 |
InChI Key |
XLOSWMFHWQYBAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C2=CC=CC=C2C=O |
Origin of Product |
United States |
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